

Spectroscopic Profile of 2,3-Difluoro-6-methoxybenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3-Difluoro-6-methoxybenzonitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **2,3-Difluoro-6-methoxybenzonitrile** (CAS No. 221202-34-2). The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document includes tabulated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, detailed experimental protocols, and a workflow diagram for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **2,3-Difluoro-6-methoxybenzonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Data (400 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.28	ddd, J = 9.2, 7.6, 1.8 Hz	1H	H-5
6.85	t, J = 9.2 Hz	1H	H-4
3.95	s	3H	-OCH ₃

Table 2: ¹³C NMR Data (101 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
160.5 (dd, J = 252.5, 5.0 Hz)	C-2
152.8 (dd, J = 248.5, 12.1 Hz)	C-3
145.7 (d, J = 10.1 Hz)	C-6
125.4 (dd, J = 7.1, 3.0 Hz)	C-5
117.3 (d, J = 3.0 Hz)	C-4
115.8	-CN
98.9 (dd, J = 20.2, 4.0 Hz)	C-1
56.4	-OCH ₃

Table 3: ¹⁹F NMR Data (376 MHz, CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Assignment
-135.2	d, J = 20.1 Hz	F-2
-158.6	d, J = 20.1 Hz	F-3

Infrared (IR) Spectroscopy

Table 4: Key IR Absorption Bands (Solid, KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Assignment
2235	Strong	C≡N stretch
1620, 1585, 1490	Medium-Strong	C=C aromatic ring stretch
1280	Strong	C-O-C asymmetric stretch
1050	Strong	C-F stretch
820	Medium	C-H out-of-plane bend

Mass Spectrometry (MS)

Table 5: Mass Spectrometry Data (Electron Ionization, 70 eV)

m/z	Relative Intensity (%)	Assignment
169	100	[M] ⁺
154	65	[M - CH ₃] ⁺
140	30	[M - CHO] ⁺
126	45	[M - CH ₃ - CO] ⁺
111	25	[M - CO - F] ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **2,3-Difluoro-6-methoxybenzonitrile** (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) was dissolved in deuterated chloroform (CDCl₃, 0.7 mL) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The spectra were recorded on a 400 MHz NMR spectrometer at ambient temperature. For ¹H NMR, 16 scans were accumulated with a relaxation delay of 1 second. For ¹³C NMR, 1024 scans were acquired with a relaxation delay of 2 seconds using a proton-decoupled pulse sequence. ¹⁹F NMR spectra were recorded

on a 376 MHz spectrometer with 64 scans and a relaxation delay of 1 second, using CFC_I3_ as an external standard.

Infrared (IR) Spectroscopy

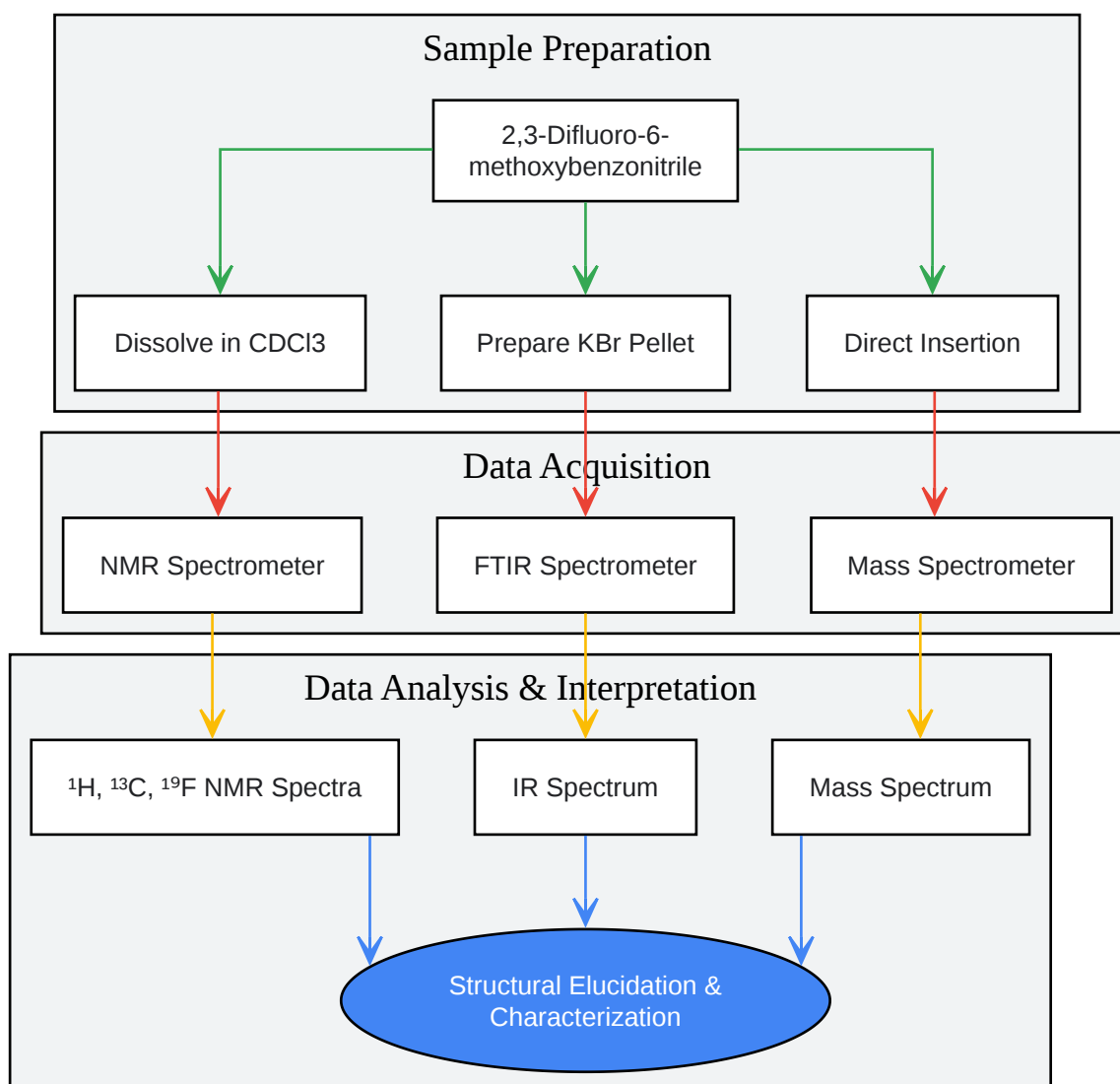
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample was finely ground with potassium bromide (KBr) powder in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press. The spectrum was recorded in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .

Mass Spectrometry (MS)

Mass spectral data were acquired on a mass spectrometer equipped with an electron ionization (EI) source. The sample was introduced via a direct insertion probe. The ionization energy was set to 70 eV, and the source temperature was maintained at 200°C. The mass-to-charge ratio (m/z) was scanned over a range of 50-500 amu.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data for a chemical compound like **2,3-Difluoro-6-methoxybenzonitrile**.



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Caption: Workflow for Spectroscopic Analysis.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com